7-Fluoro-D-tryptophan is typically synthesized from tryptophan through selective fluorination. Tryptophan itself is an essential amino acid found in many protein sources, including meat, dairy, and legumes. The introduction of a fluorine atom at the 7-position of the indole ring alters its chemical properties and biological activity, making it an important compound for studying enzyme mechanisms and protein interactions .
The synthesis of 7-Fluoro-D-tryptophan generally involves several methods, including:
1. Selective Fluorination:
2. Reaction Conditions:
3. Industrial Production:
The molecular formula for 7-Fluoro-D-tryptophan is . Its structure consists of an indole ring with a fluorine atom substituted at the 7-position. Key features include:
7-Fluoro-D-tryptophan can participate in various chemical reactions:
1. Oxidation:
2. Reduction:
3. Substitution Reactions:
The mechanism of action for 7-Fluoro-D-tryptophan is closely related to that of tryptophan. It is believed to interact with various biological targets similarly but with modifications due to the presence of fluorine:
Key physical and chemical properties include:
7-Fluoro-D-tryptophan has several scientific applications:
1. Biochemical Research:
2. Pharmaceutical Development:
3. Enzyme Mechanism Studies:
7-Fluoro-D-tryptophan (CAS: 138514-98-4) is a noncanonical amino acid characterized by a fluorine atom at the 7-position of the indole ring and D-configuration at the α-carbon. Its molecular formula is C₁₁H₁₁FN₂O₂, with a molecular weight of 222.219 g/mol [2] [5]. The stereochemistry is defined by the (R)-enantiomeric configuration, denoted as "(2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid" in IUPAC nomenclature [5]. This D-stereochemistry differentiates it from its L-enantiomer (CAS: 138514-97-3) and the racemic DL-form (CAS: 53314-95-7), impacting its biological recognition and metabolic pathways [2] [4]. The fluorine substitution alters the electron density of the indole ring, increasing its electronegativity and reducing aromaticity compared to unmodified tryptophan. This modification influences interactions in protein binding pockets, particularly in systems sensitive to steric and electronic effects [6] .
Table 1: Structural Identifiers of 7-Fluoro-D-tryptophan
Property | Value |
---|---|
CAS Registry Number | 138514-98-4 |
MDL Number | MFCD09264338 |
Molecular Formula | C₁₁H₁₁FN₂O₂ |
Molecular Weight | 222.219 g/mol |
IUPAC Name | (2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
Chiral Configuration | D-enantiomer [(R)-configuration] |
The physicochemical profile of 7-Fluoro-D-tryptophan is defined by its amphipathic indole ring and ionizable functional groups. It exhibits moderate water solubility due to the carboxylic acid and amino groups, though specific solubility data require experimental determination. Its lipophilicity (predicted logP ~1.44) is marginally higher than unsubstituted tryptophan due to fluorine's hydrophobic character [4] [5]. The density is estimated at 1.442 g/cm³, and boiling point at 450.7°C under standard pressure [5]. The compound demonstrates stability at room temperature but requires storage at 2–8°C for long-term preservation. The pKa of the carboxylic acid group is approximately 2.21, facilitating protonation state changes across physiological pH ranges [5]. Fluorine substitution enhances metabolic stability against oxidative degradation compared to canonical tryptophan, making it suitable for prolonged biochemical assays [6] [7].
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Conditions/Method |
---|---|---|
Density | 1.442 ± 0.06 g/cm³ | Predicted |
Boiling Point | 450.7 ± 45.0 °C | Predicted |
pKa (carboxylic acid) | 2.21 ± 0.10 | Predicted |
Storage Temperature | 2–8°C | Recommended [4] |
logP | ~1.44 | Estimated |
NMR Spectroscopy: ¹⁹F NMR is a cornerstone for characterizing 7-Fluoro-D-tryptophan, with the fluorine atom producing distinct chemical shifts sensitive to local electronic environments. In proteins, 7-Fluoro-D-tryptophan incorporation yields ¹⁹F resonances between -118 and -124 ppm, a dispersion leveraged for monitoring conformational changes. For example, in Zika virus NS2B-NS3 protease studies, site-specific incorporation enabled detection of ligand-binding events through ¹⁹F chemical shift perturbations [6] [7]. ¹H-¹³C heteronuclear correlation spectroscopy further resolves overlapping signals, with the ¹³C-labeled phenyl ring (from biosynthetic precursors) enhancing spectral resolution in 2D ¹⁹F-¹³C TROSY experiments [7].
Table 3: Key NMR Chemical Shifts for 7-Fluoro-D-tryptophan
Nucleus | Chemical Shift (ppm) | Conditions |
---|---|---|
¹⁹F | -118 to -124 | Aqueous buffer, pH 7.4 [6] [7] |
¹³C (C-F) | ~125–135 (indole C7) | D₂O [7] |
FTIR Spectroscopy: While explicit FTIR data for 7-Fluoro-D-tryptophan is limited in the provided sources, characteristic bands can be inferred from functional groups. The carboxylic acid exhibits C=O stretching at 1700–1725 cm⁻¹, and N-H bending at 1600–1650 cm⁻¹. The indole C-F stretch appears as a sharp peak near 1100–1200 cm⁻¹, distinguishable from C-H vibrations [1] [4].
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 223.098 (calculated for C₁₁H₁₂FN₂O₂⁺). Fragmentation patterns show dominant peaks corresponding to decarboxylation (m/z 179) and indole ring cleavage [1] [5]. In proteomic applications, metabolic incorporation of 7-Fluoro-D-tryptophan enables detection via mass shifts in tryptic peptides [6] .
X-ray crystallography of proteins incorporating 7-Fluoro-D-tryptophan reveals how fluorine substitution modulates molecular interactions. In the Ralstonia solanacearum lectin (RSL) complexed with Lewis x tetrasaccharide (PDB: 5O7U), 7-fluorotryptophan residues exhibit altered carbohydrate-binding energetics. The fluorine atom forms weak hydrogen bonds (F···H-O) with hydroxyl groups of glycans at distances of ~3.0 Å, partially compensating for reduced aromatic stacking due to decreased indole electron density. This "fluorine-mediated polar interaction" rationalizes the retained ligand affinity despite attenuated CH-π interactions . The crystal structure resolved at 1.15 Å resolution confirms minimal perturbation to the protein backbone (RMSD < 0.2 Å vs. wild-type), underscoring the steric similarity between fluorine and hydrogen .
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